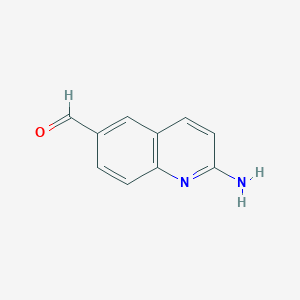

2-aminoquinoline-6-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminoquinoline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10-4-2-8-5-7(6-13)1-3-9(8)12-10/h1-6H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVFLCGWKIQBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2 Aminoquinoline 6 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety at C-6

The aldehyde group at the C-6 position is an electrophilic center that readily participates in a variety of classic carbonyl reactions, including condensations, oxidations, and reductions.

Condensation Reactions with Amines to Form Schiff Bases

The reaction of the carbaldehyde group of 2-aminoquinoline-6-carbaldehyde with primary amines is a straightforward method to form Schiff bases, also known as imines. This condensation reaction typically involves heating the aldehyde and the amine in a suitable solvent, often with acid or base catalysis, and results in the formation of a carbon-nitrogen double bond with the elimination of water. nih.govresearchgate.net The equilibrium can be shifted toward the imine product by removing the water as it is formed, for instance, by using a dehydrating agent. nih.gov This reaction is fundamental in coordination chemistry and the synthesis of biologically active molecules, as the azomethine group (-C=N-) is a key feature in many ligands and pharmacophores. researchgate.netmdpi.com

A variety of primary amines can be used in this reaction to generate a diverse library of Schiff base derivatives. The general reaction is depicted below:

Reaction Scheme: Formation of Schiff Bases from this compound

Table 1: Examples of Primary Amines for Schiff Base Formation

| Reactant Amine | Chemical Name | Resulting Schiff Base Moiety |

|---|---|---|

| Aniline | Aniline | N-(phenyl)iminomethyl |

| 2,6-Diisopropylaniline | 2,6-Diisopropylaniline | N-(2,6-diisopropylphenyl)iminomethyl |

| Thiosemicarbazide (B42300) | Thiosemicarbazide | N-(aminocarbonothioyl)iminomethyl |

Knoevenagel Condensations and Related Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) to an aldehyde, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The aldehyde group of this compound is expected to readily undergo Knoevenagel condensation with various active methylene compounds to form new carbon-carbon bonds, yielding α,β-unsaturated products.

This reaction is a powerful tool for extending the carbon skeleton of the quinoline (B57606) core. The Doebner modification of this reaction uses pyridine (B92270) as a solvent and catalyst, and when one of the activating groups on the nucleophile is a carboxylic acid, the condensation is often followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Reaction Scheme: Knoevenagel Condensation of this compound

Table 2: Examples of Active Methylene Compounds for Knoevenagel Condensation

| Active Methylene Compound | Chemical Name | Activating Groups (Z, Z') |

|---|---|---|

| Diethyl malonate | Diethyl malonate | -COOEt, -COOEt |

| Malononitrile | Malononitrile | -CN, -CN |

| Ethyl acetoacetate | Ethyl acetoacetate | -COCH3, -COOEt |

| Cyanoacetic acid | Cyanoacetic acid | -CN, -COOH |

Oxidation to 2-Aminoquinoline-6-carboxylic Acid

The aldehyde group can be selectively oxidized to a carboxylic acid, yielding 2-aminoquinoline-6-carboxylic acid. The challenge in this transformation is to use an oxidizing agent that is chemoselective for the aldehyde and does not affect the amino group or the electron-rich quinoline ring system. Several modern oxidative methods are suitable for this purpose. Reagents such as Oxone (potassium peroxymonosulfate) provide a mild and efficient option for converting aldehydes to carboxylic acids. organic-chemistry.org Other methods include aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) or certain metal complexes, which operate under mild conditions. organic-chemistry.orgnih.gov Biocatalytic methods using aldehyde dehydrogenases also offer high chemoselectivity, avoiding the use of harsh or toxic oxidants. nih.gov

Table 3: Selected Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Reagent/System | Description |

|---|---|

| Oxone (KHSO5) | A mild and efficient solid oxidant. organic-chemistry.org |

| H2O2 / Base | Basic hydrogen peroxide is effective for electron-rich aromatic aldehydes. researchgate.net |

| Pyridinium chlorochromate (PCC) / H5IO6 | Catalytic PCC with periodic acid as the stoichiometric oxidant. organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) / O2 | An organocatalytic system using molecular oxygen as the oxidant. organic-chemistry.org |

Reduction to 2-Aminoquinoline-6-methanol

The carbaldehyde moiety can be readily reduced to a primary alcohol, 2-aminoquinoline-6-methanol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (NaBH4) is a particularly suitable reagent for this purpose due to its mild nature and selectivity. researchgate.net It efficiently reduces aldehydes and ketones without affecting other functional groups like amines or the aromatic quinoline system under standard conditions. mdpi.comrsc.org The reaction is typically carried out in an alcoholic solvent like methanol or ethanol (B145695) at room temperature or below.

Reaction Scheme: Reduction of this compound

Reactions Involving the 2-Amino Group

The 2-amino group on the quinoline ring is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation and sulfonylation, to form amides and sulfonamides, respectively.

Acylation and Sulfonylation Reactions

Acylation: The 2-amino group can be acylated to form the corresponding N-(6-formylquinolin-2-yl)amide. This is typically achieved by reacting it with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. Alternatively, the reaction can be carried out with a carboxylic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

Sulfonylation: In a similar fashion, the 2-amino group can react with sulfonyl chlorides (R-SO2Cl) in the presence of a base to form sulfonamides, N-(6-formylquinolin-2-yl)sulfonamide. nih.gov This reaction is a standard method for synthesizing sulfonamides, which are an important class of compounds in medicinal chemistry. elsevierpure.com The synthesis of N-(quinolin-8-yl)benzenesulfonamides has been well-documented, demonstrating the feasibility of this transformation on the quinoline scaffold. elsevierpure.com

Table 4: Examples of Acylating and Sulfonylating Agents

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| Acylation | Acyl Chloride | Acetyl chloride | Acetamide |

| Acylation | Carboxylic Anhydride | Acetic anhydride | Acetamide |

| Acylation | Carboxylic Acid + Coupling Agent | Benzoic acid + EDCI | Benzamide |

| Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl chloride | Benzenesulfonamide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Tosylamide |

Diazotization and Subsequent Transformations

The primary aromatic amino group at the C-2 position of this compound is susceptible to diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures. organic-chemistry.org The process converts the amino group into a diazonium salt (specifically, a 6-formylquinoline-2-diazonium salt).

The resulting diazonium group (-N₂⁺) is an excellent leaving group due to the high stability of the dinitrogen molecule (N₂) that is released upon its displacement. masterorganicchemistry.com This makes the diazonium salt a highly valuable synthetic intermediate, enabling a wide array of subsequent transformations where the diazonium group is replaced by various nucleophiles. organic-chemistry.orgmasterorganicchemistry.com This sequence provides a powerful method for nucleophilic aromatic substitution at the C-2 position, which would otherwise be difficult to achieve directly.

Key transformations of the diazonium salt intermediate include:

Sandmeyer Reactions: Treatment with copper(I) salts (CuCl, CuBr, CuCN) can introduce chloro, bromo, and cyano groups, respectively. masterorganicchemistry.com

Schiemann Reaction: Heating the corresponding tetrafluoroborate (BF₄⁻) salt introduces a fluorine atom. masterorganicchemistry.com

Hydroxylation: Warming the diazonium salt in an aqueous acidic solution yields the corresponding 2-hydroxy derivative.

Deamination: Reduction with an agent like hypophosphorous acid (H₃PO₂) replaces the diazonium group with a hydrogen atom, effectively removing the original amino group. masterorganicchemistry.com

| Reagent | Reaction Type | Product at C-2 Position |

|---|---|---|

| NaNO₂, HCl (0-5 °C) | Diazotization | -N₂⁺Cl⁻ (Diazonium salt) |

| CuCl / HCl | Sandmeyer | -Cl (2-chloro-6-formylquinoline) |

| CuBr / HBr | Sandmeyer | -Br (2-bromo-6-formylquinoline) |

| CuCN / KCN | Sandmeyer | -CN (2-cyano-6-formylquinoline) |

| HBF₄, then heat | Schiemann | -F (2-fluoro-6-formylquinoline) |

| H₂O, heat | Hydrolysis | -OH (6-formylquinolin-2-one) |

| H₃PO₂ | Reduction (Deamination) | -H (Quinoline-6-carbaldehyde) |

Cycloaddition Reactions with Activated Multiple Bonds

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for forming cyclic structures. wikipedia.org The classic Diels-Alder reaction is a [4+2] cycloaddition that occurs between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). organic-chemistry.org

The aromatic nature of the quinoline ring system makes it generally unreactive as a diene in conventional Diels-Alder reactions, as participation would require the disruption of its stable aromaticity. However, the functional groups of this compound open possibilities for modified cycloaddition strategies. For instance, the aldehyde group at C-6 can be converted into an imine through condensation with a primary amine. This imine can then act as a dienophile in an imino Diels-Alder reaction, reacting with a suitable diene to form a new heterocyclic ring fused to the quinoline core. researchgate.net These reactions are often facilitated by Lewis acid catalysts.

While direct participation of the quinoline ring is unfavorable, derivatization of the substituents provides a pathway for engaging the molecule in cycloaddition chemistry to build more complex molecular architectures.

Reactions Affecting the Quinoline Ring System

Electrophilic Aromatic Substitution on the Quinoline Core

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The quinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack typically favors the benzenoid ring (positions 5, 6, 7, 8) over the pyridinoid ring (positions 2, 3, 4).

In this compound, the regiochemical outcome of EAS is controlled by the competing directing effects of the substituents:

2-Amino Group (-NH₂): This is a strongly activating group and directs incoming electrophiles to the ortho and para positions.

6-Carbaldehyde Group (-CHO): This is a deactivating group and directs incoming electrophiles to the meta position.

Quinoline Nitrogen: Deactivates the pyridinoid ring towards electrophilic attack.

| Position | Effect of 2-Amino Group | Effect of 6-Carbaldehyde Group | Overall Predicted Reactivity |

|---|---|---|---|

| C-3 | Activated (ortho) | - | Possible, but pyridinoid ring is disfavored |

| C-4 | Activated (para) | - | Unlikely due to ring deactivation |

| C-5 | Activated | Deactivated (ortho) | Likely site of attack |

| C-7 | Activated | Deactivated (ortho) | Likely site of attack |

| C-8 | - | Deactivated (para) | Possible, but less favored than C-5/C-7 |

Nucleophilic Aromatic Substitution at the C-2 Position

Nucleophilic aromatic substitution (SₙAr) typically occurs on aromatic rings that are electron-deficient and possess a good leaving group. youtube.com The C-2 and C-4 positions of the quinoline ring are inherently electron-poor, making them susceptible to nucleophilic attack. mdpi.com

In this compound, the C-2 position is a potential site for SₙAr. However, the amino group (-NH₂) is a very poor leaving group. Therefore, direct displacement of the amino group by a nucleophile is not a feasible reaction pathway.

For SₙAr to occur at the C-2 position, the amino group must first be converted into a group that can be easily displaced. As discussed in section 3.2.2, diazotization transforms the -NH₂ group into an excellent leaving group, -N₂⁺. masterorganicchemistry.com Once the 6-formylquinoline-2-diazonium salt is formed, a wide variety of nucleophiles (e.g., halides, cyanide, hydroxide, alkoxides) can readily attack the C-2 position, displacing the dinitrogen molecule and forming a new bond. nih.govmdpi.com This two-step sequence of diazotization followed by nucleophilic displacement is the principal strategy for achieving substitution at the C-2 position.

Hydrogenation and Dehydrogenation Studies

The quinoline ring system can undergo catalytic hydrogenation to form partially or fully saturated derivatives. The reaction typically proceeds with the reduction of the more electron-deficient pyridine ring first, yielding 1,2,3,4-tetrahydroquinoline derivatives. sioc-journal.cn

For this compound, hydrogenation presents a challenge of chemoselectivity. In addition to the quinoline core, the aldehyde group is also susceptible to reduction to a primary alcohol.

Partial Hydrogenation: Using specific catalysts, such as cobalt-amido complexes with H₃N·BH₃, it may be possible to achieve selective transfer hydrogenation of the N=C bond in the quinoline ring to yield a 1,2-dihydroquinoline derivative. nih.gov

Full Ring Hydrogenation: More forcing conditions with catalysts like platinum or palladium on carbon will likely lead to the reduction of the pyridine ring to give 2-amino-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.

Aldehyde Reduction: Depending on the catalyst and hydrogen source (e.g., NaBH₄), the aldehyde could be selectively reduced to an alcohol without affecting the aromatic ring.

Dehydrogenation is the reverse process, where a dihydro- or tetrahydroquinoline is oxidized to restore the aromatic quinoline system. This can be accomplished using various chemical oxidizing agents or catalytic dehydrogenation methods.

| Reagent/Conditions | Likely Product | Notes |

|---|---|---|

| H₂, Pd/C or PtO₂ | 2-Amino-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | Hydrogenation of the pyridine ring. Aldehyde may also be reduced under harsh conditions. |

| NaBH₄ or LiAlH₄ | (2-Aminoquinolin-6-yl)methanol | Selective reduction of the aldehyde to an alcohol. |

| Co-amido catalyst, H₃N·BH₃ | 2-Amino-1,2-dihydroquinoline-6-carbaldehyde | Selective transfer hydrogenation of the N=C bond. nih.gov |

Coordination Chemistry and Metal Complexation of 2 Aminoquinoline 6 Carbaldehyde Derivatives

Ligand Design Principles from 2-Aminoquinoline-6-Carbaldehyde

The structure of this compound serves as a foundational scaffold for designing a variety of polydentate ligands. The key to its utility lies in the presence of multiple coordination sites: the quinoline (B57606) ring nitrogen, the amino group at the 2-position, and the reactive carbaldehyde group at the 6-position. The aldehyde functional group is particularly important as it provides a direct route for synthesizing more complex Schiff base ligands through condensation reactions with primary amines. ckthakurcollege.netmdpi.com

The design principles for creating ligands from this scaffold are centered on controlling the denticity and the nature of the donor atoms.

Bidentate Ligands: The simplest Schiff base derivative can be formed by condensing the 6-carbaldehyde group with a simple primary amine (e.g., aniline). This results in a ligand where the primary coordination sites are the imine nitrogen (>C=N-) and the quinoline ring nitrogen. ckthakurcollege.net

Tridentate and Polydentate Ligands: To increase the denticity, the amine used in the condensation reaction can be functionalized with additional donor groups. For example, reacting this compound with amino acids, ethanolamine, or thiosemicarbazide (B42300) introduces oxygen, another nitrogen, or sulfur atoms, respectively, that can participate in metal binding. nih.govderpharmachemica.comnih.gov This allows for the creation of tridentate (e.g., N,N,O or N,N,S) or even higher denticity ligands, which can form more stable chelate rings with metal ions. ckthakurcollege.netresearchgate.net

The strategic placement of these donor atoms and the flexibility of the resulting Schiff base backbone are crucial in determining the geometry and stability of the final metal complex. ckthakurcollege.net The electronic properties of the quinoline ring can also be tuned by introducing substituents, further modifying the coordination properties of the derived ligands.

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes

The synthesis of metal complexes from this compound derivatives typically follows a two-step process. First, the Schiff base ligand is synthesized, followed by its reaction with a metal salt.

Synthesis: The initial step is the condensation reaction between the quinoline-6-carbaldehyde (B1297982) and a selected primary amine. This reaction is generally carried out by refluxing equimolar amounts of the reactants in a suitable solvent like ethanol (B145695) or methanol, often with a few drops of acid (e.g., glacial acetic acid) as a catalyst. nih.govnih.gov The resulting Schiff base ligand is then isolated and purified.

The metal complex is subsequently prepared by reacting the Schiff base ligand with a metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Co(II), Ni(II), Zn(II)) in a specific molar ratio, commonly 1:1 or 2:1 (ligand:metal). mdpi.comderpharmachemica.comresearchgate.net The choice of solvent and reaction conditions can influence the final structure and coordination geometry of the complex. mdpi.comresearchgate.net

Spectroscopic Characterization: Several spectroscopic techniques are employed to confirm the formation of the Schiff base and its subsequent complexation with a metal ion.

FTIR Spectroscopy: Infrared spectroscopy is a key tool for verifying the formation of the Schiff base and identifying the coordination sites. A characteristic band for the imine (C=N) stretch appears in the ligand's spectrum, typically around 1600-1630 cm⁻¹. researchgate.net Upon complexation, this band often shifts to a lower or higher frequency, indicating the coordination of the imine nitrogen to the metal ion. researchgate.net The disappearance of the C=O band from the aldehyde and the N-H bands from the amine confirms the condensation reaction. The spectra of complexes may also show new bands in the far-IR region (typically 400-600 cm⁻¹) corresponding to the new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov

UV-Visible Spectroscopy: Electronic spectra provide information about the electronic transitions within the ligand and the geometry of the complex. Ligands typically exhibit intense absorption bands in the UV region due to π→π* and n→π* transitions. Upon complexation, these bands may shift (bathochromic or hypsochromic shifts), and new bands may appear in the visible region due to d-d transitions of the metal ion, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). nih.govresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligand and its diamagnetic complexes (e.g., Zn(II)). derpharmachemica.com The formation of the imine bond is confirmed by the appearance of a new signal for the azomethine proton (-CH=N-). nih.gov Chemical shifts of protons near the coordination sites, such as the azomethine proton and aromatic protons of the quinoline ring, are often shifted downfield upon complexation, providing evidence of coordination. mdpi.com

| Spectroscopic Technique | Key Feature (Ligand) | Change Upon Complexation | Inference |

| FTIR | ν(C=N) stretch (~1600-1630 cm⁻¹) | Shift in frequency (±) | Coordination of imine nitrogen. researchgate.net |

| - | New bands (~400-600 cm⁻¹) | Formation of M-N/M-O bonds. nih.gov | |

| UV-Vis | π→π* and n→π* transitions | Shift in wavelength and/or intensity | Ligand-to-metal charge transfer. |

| - | New, weaker bands in visible region | d-d electronic transitions indicating coordination geometry. researchgate.net | |

| ¹H NMR | δ(-CH=N-) signal | Downfield shift | Coordination of imine nitrogen. mdpi.com |

| δ(Quinoline protons) | Shifts in signals | Involvement of quinoline nitrogen in coordination. |

Investigation of Coordination Modes and Geometric Structures in Metal-2-Aminoquinoline-6-Carbaldehyde Complexes

The way a Schiff base ligand derived from this compound binds to a metal ion (coordination mode) and the resulting three-dimensional arrangement (geometric structure) are determined by several factors, including the ligand's denticity, the size and electronic configuration of the metal ion, and the reaction conditions. ckthakurcollege.netresearchgate.net

Coordination Modes: Schiff bases derived from quinoline aldehydes can act as polydentate ligands, binding to the metal center through multiple donor atoms. ckthakurcollege.net

Bidentate (N,N): In the simplest case, the ligand coordinates through the nitrogen of the quinoline ring and the nitrogen of the imine group. ckthakurcollege.net

Tridentate (N,N,O or N,N,S): If the amine precursor used to form the Schiff base contains an additional donor group, such as a hydroxyl or thiol group, the ligand can coordinate in a tridentate fashion. researchgate.net For example, a ligand prepared from 2-aminophenol (B121084) would offer a N,N,O donor set.

Bridging Modes: In some cases, ligands can bridge two metal centers, leading to the formation of binuclear or polynuclear complexes.

Geometric Structures: The coordination number and the preferred electronic arrangement of the central metal ion dictate the final geometry of the complex. ckthakurcollege.netresearchgate.net

Octahedral: This is a common geometry for metal ions like Co(II), Ni(II), and Fe(III), especially with tridentate ligands where two ligands coordinate to one metal center, or with bidentate ligands where additional solvent molecules or anions occupy the remaining coordination sites. mdpi.comresearchgate.net

Square Planar: This geometry is frequently observed for Cu(II) and Ni(II) complexes, particularly with tetradentate ligands or with two bidentate ligands. ckthakurcollege.netnih.gov

Tetrahedral: Zn(II) and some Co(II) complexes often adopt a tetrahedral geometry, especially when bulky ligands are involved that sterically hinder the formation of a higher coordination number complex. researchgate.net

| Metal Ion | Typical Coordination Number | Common Geometry | Ligand Type Example |

| Cu(II) | 4 or 6 | Square Planar, Distorted Octahedral | Bidentate, Tridentate nih.gov |

| Ni(II) | 4 or 6 | Square Planar, Octahedral | Bidentate, Tridentate nih.gov |

| Co(II) | 4 or 6 | Tetrahedral, Octahedral | Bidentate, Tridentate researchgate.netresearchgate.net |

| Zn(II) | 4 | Tetrahedral | Bidentate, Tridentate researchgate.netresearchgate.net |

| Fe(III) | 6 | Octahedral | Tridentate mdpi.com |

Role of Metal Ions in Modulating the Chemical Properties and Reactivity of the Ligand

Lewis Acidity and Electron Delocalization: The metal ion acts as a Lewis acid, withdrawing electron density from the donor atoms of the ligand. This polarization effect can propagate through the entire conjugated system of the Schiff base. As a result, the electron density on the imine bond and the quinoline ring is reduced. This change in electronic distribution can make the ligand more susceptible to nucleophilic or electrophilic attack at different positions, thereby altering its chemical reactivity. nih.gov

Stabilization and Conformational Rigidity: Chelation, the formation of one or more rings between the ligand and the metal ion, leads to a thermodynamically more stable system (the chelate effect). This process locks the ligand into a more rigid conformation. This conformational restriction can be crucial for applications where a specific spatial arrangement is required, such as in catalysis or molecular recognition.

Enhanced Biological Activity: The properties of a ligand can be significantly enhanced upon chelation. According to Tweedy's chelation theory, coordination can increase the lipophilic character of the ligand, which facilitates its transport across biological membranes. The metal ion itself can also be the source of bioactivity. The combined effect of the metal and the ligand often results in a complex that is more biologically potent than either component alone. ckthakurcollege.netnih.gov

Redox Properties: For transition metals with accessible multiple oxidation states (e.g., Cu, Co, Fe), the coordination environment provided by the ligand can fine-tune the metal's redox potential. This modulation is critical for the design of catalysts for redox reactions and for understanding the electron transfer processes in biological systems. nih.gov The ligand can stabilize a particular oxidation state of the metal, thereby influencing the thermodynamics and kinetics of its redox chemistry.

Applications in Chemical Sensing and Probe Development

Design and Synthesis of 2-Aminoquinoline-6-Carbaldehyde-Based Chemosensors

The design of chemosensors derived from this compound hinges on the strategic incorporation of this core scaffold into larger molecular architectures. A primary synthetic route involves the condensation reaction between the aldehyde group of this compound and various primary amines to form Schiff bases. This reaction is a straightforward and efficient method to introduce diverse functional groups that can act as specific binding sites for target analytes. mdpi.com

The choice of the amine component is critical in tailoring the sensor's selectivity and sensitivity. For instance, incorporating moieties with specific coordination preferences, such as those containing nitrogen or sulfur atoms, can enhance the binding affinity for particular metal ions. mdpi.com The synthesis of these chemosensors often involves standard organic chemistry techniques, making them accessible for various research applications. The modular nature of the Schiff base formation allows for the creation of a library of sensors with varied properties, enabling the optimization of sensor performance for specific analytical tasks.

Development of Fluorescent and Colorimetric Probes for Cation and Anion Detection

Derivatives of this compound have been successfully employed as both fluorescent and colorimetric probes for the detection of a range of cations and anions. The interaction of these probes with target ions induces a measurable change in their absorption or emission spectra, allowing for quantitative analysis.

Cation Detection:

A notable application is in the detection of copper ions (Cu²⁺). Probes based on 2-aminoquinoline (B145021) have been designed to exhibit a distinct color change from light yellow to red-brown upon binding with Cu²⁺, with a corresponding significant shift in the UV-Vis absorption spectrum. scispace.com This colorimetric response allows for "naked-eye" detection, which is highly advantageous for rapid, on-site analysis. scispace.com The binding of the metal ion to the probe often leads to the formation of a stable complex, which is responsible for the observed spectral changes. scispace.com For example, a probe derived from an aminoquinoline derivative was shown to form a 1:2 complex with Cu²⁺ ions. scispace.com Similarly, quinoline-based fluorescent probes have been developed for the selective detection of other metal ions like mercury (Hg²⁺). nih.gov

Anion Detection:

The versatility of the this compound framework also extends to anion sensing. For example, a benzothiazole-quinoline based sensor demonstrated the ability to colorimetrically detect cyanide (CN⁻) ions. nih.gov The interaction with cyanide induced a visible color change from pale yellow to orange. nih.gov This capability is crucial for monitoring toxic anions in environmental samples.

Below is a table summarizing the performance of some this compound-based probes:

| Probe Derivative | Target Analyte | Detection Method | Observable Change | Detection Limit |

| 5-(quinolin-8-yliminol)pentanal (QYP) | Cu²⁺ | Colorimetric | Light yellow to red-brown | 2.0 μM (by naked eye) |

| Benzothiazole-quinoline azomethine (BTZ) | Cu²⁺ | Colorimetric & Fluorescent | Pale yellow to yellow | - |

| Benzothiazole-quinoline azomethine (BTZ) | CN⁻ | Colorimetric | Pale yellow to orange | - |

| Quinoline-thiophene Schiff base | Hg²⁺ | Fluorescent | Quenching | 23 nM |

Spectroscopic Response Mechanisms in Sensing Platforms

The detection capabilities of this compound-based sensors are rooted in specific spectroscopic response mechanisms that are triggered by the binding of an analyte. Two prominent mechanisms are Chelation-Enhanced Fluorescence (CHEF) and Aggregation-Induced Emission (AIE).

Chelation-Enhanced Fluorescence (CHEF):

In many fluorescent sensors derived from this compound, the binding of a metal ion to the sensor molecule through chelation leads to a significant enhancement of its fluorescence intensity. nih.gov This phenomenon, known as CHEF, arises from the rigidification of the molecular structure upon metal ion coordination. This rigidity restricts intramolecular vibrations and rotations that would otherwise provide non-radiative decay pathways for the excited state, thus favoring radiative decay in the form of fluorescence. For instance, a tripodal amide receptor functionalized with quinoline (B57606) showed a selective fluorescence enhancement in the presence of Hg²⁺ due to chelation. nih.gov

Aggregation-Induced Emission (AIE):

While not as commonly reported for direct derivatives of this compound itself, the principle of Aggregation-Induced Emission (AIE) is a powerful strategy in the design of fluorescent probes. researchgate.netrsc.orgrsc.orgresearchgate.net In AIE-based sensors, the probe molecule is typically non-emissive or weakly emissive in solution but becomes highly fluorescent upon aggregation. researchgate.net This aggregation can be induced by the presence of an analyte. The mechanism involves the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways. researchgate.net For example, 1,2-dihydroquinoxaline derivatives, which share structural similarities with the quinoline core, have been shown to exhibit AIE characteristics for the sensitive detection of biogenic amines. researchgate.net

Strategies for Enhancing Selectivity and Sensitivity in this compound Sensors

Improving the selectivity and sensitivity of chemical sensors is paramount for their practical application. nih.gov Several strategies have been explored to enhance the performance of sensors based on this compound.

Structural Modification:

One of the most effective approaches is the strategic modification of the sensor's molecular structure. mdpi.com This can involve:

Introducing Specific Functional Groups: The incorporation of functional groups with a high affinity for a particular analyte can significantly improve selectivity. For example, introducing electron-withdrawing groups can enhance the affinity towards certain metal cations. mdpi.com

Varying the Linker: In Schiff base sensors, modifying the linker between the quinoline core and the binding site can influence the sensor's flexibility and pre-organization, thereby affecting its binding properties. mdpi.com

Incorporating Bulky Substituents: The introduction of bulky groups near the binding site can create steric hindrance, preventing the binding of interfering ions and thus enhancing selectivity for the target analyte. mdpi.com

Integration of Nanomaterials:

The performance of these sensors can be further amplified by integrating them with nanomaterials. mdpi.com Nanomaterials offer a high surface-area-to-volume ratio, which can increase the number of sensor molecules available for interaction with the analyte, leading to enhanced sensitivity. mdpi.com

Development of Ratiometric Sensing:

Designing probes that exhibit a ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes upon analyte binding, can improve accuracy and reduce the influence of environmental factors.

Computational Design:

Computational modeling and theoretical studies, such as Density Functional Theory (DFT), can be employed to predict the binding energies and spectroscopic properties of sensor-analyte complexes. This allows for the rational design of sensors with optimized selectivity and sensitivity before their synthesis.

By employing these strategies, researchers continue to advance the capabilities of this compound-based sensors, paving the way for their use in a wide range of applications, from environmental monitoring to biomedical diagnostics.

Theoretical and Computational Investigations of 2 Aminoquinoline 6 Carbaldehyde and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying quinoline (B57606) derivatives. These studies provide deep insights into molecular geometry, stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity: DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry of quinoline derivatives and to determine their electronic properties. A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability.

For instance, in studies of related quinolinecarbaldehydes, the presence of electron-donating groups (like an amino group) increases the electron density on the quinoline ring system. Computational studies on 7-aminoquinolines have shown that the amino group leads to higher HOMO energy levels compared to unsubstituted quinolines, indicating an increased propensity for electron donation nih.gov. DFT calculations on various quinoline derivatives are used to compute global reactivity descriptors, which predict the most likely sites for electrophilic and nucleophilic attacks. Analysis of the electrostatic potential surface also helps identify reactive sites within the molecule.

Spectroscopic Properties: DFT is also employed to predict spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations can determine vibrational frequencies (FT-IR), which are scaled to correct for systematic errors and anharmonicity. For example, in a study of 6-chloroquinoline, DFT calculations were used to assign vibrational modes based on potential energy distributions nih.gov. Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method is used within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) nih.govnih.gov. Time-Dependent DFT (TD-DFT) is utilized to simulate electronic absorption spectra (UV-Vis), providing information about electronic transitions and intramolecular charge transfer properties nih.gov.

| Compound/Derivative Class | Computational Method | Calculated Properties | Key Findings |

|---|---|---|---|

| Quinolinecarbaldehydes | DFT/B3LYP/6-31G* | HOMO/LUMO energies | Frontier orbital energies correlate with reduction and oxidation potentials. acs.orgnih.gov |

| 6-Chloroquinoline | DFT/B3LYP/6-311++G(d,p) | Vibrational frequencies, NMR shifts, UV-Vis spectra | Chlorine substitution significantly alters the reactive nature of the quinoline moiety. nih.gov |

| 8-Chloroquinoline-2-carbaldehyde | DFT/B3LYP/6-31G(d,p) | Geometrical parameters, HOMO-LUMO, NBO analysis | Charge delocalization and reactive sites were identified. nih.gov |

| Quinoline Schiff Base Metal Complexes | DFT | Optimized geometries, HOMO/LUMO analysis | Used to verify structures and estimate the relative reactivity of the compounds. researchgate.net |

Molecular Dynamics and Conformational Analysis of 2-Aminoquinoline-6-Carbaldehyde and Its Oligomers (e.g., Foldamers)

While DFT is excellent for single molecules, molecular dynamics (MD) simulations are used to study the conformational landscape and dynamic behavior of larger systems, such as oligomers, over time. Derivatives of aminoquinolines serve as valuable building blocks for creating "foldamers"—artificial oligomers that fold into well-defined three-dimensional structures.

Conformational Analysis of Foldamers: Aminoquinoline derivatives, particularly 6-aminoquinoline-2-carboxylic acid, have been used to synthesize rigid, rod-like foldamer oligomers. nih.govresearchgate.net These structures are designed to mimic biological molecules like β-sheets. Computational studies show that the conformation of these oligomers is governed by non-covalent interactions, such as hydrogen bonding. For example, in a trimer of 6-aminoquinoline-2-carboxylic acid, an intramolecular hydrogen bond between an amide proton and the quinoline nitrogen atom induces a slight curvature in an otherwise linear molecule. nih.gov The combination of different monomer units allows for the production of various helical foldamers. nih.gov

The predictable folding patterns of these abiotic aromatic oligomers are due to restricted rotation around the aromatic units and strong geometric constraints, which make their secondary structures highly stable. mdpi.com The study of these molecules is critical for applications in molecular recognition and peptidomimetics. researchgate.net

| Oligomer Type | Key Structural Unit | Primary Driving Force for Folding | Resulting Conformation |

|---|---|---|---|

| Linear Foldamer | 6-Aminoquinoline-2-carboxylic acid | Intramolecular hydrogen bonding | Slightly curved, rod-like structure. nih.gov |

| Helical Foldamer | Combination of different quinoline-based monomers | Non-covalent interactions and geometric constraints | Well-defined helical structures. nih.govmdpi.com |

| Hybrid Peptide-Foldamer | Aminoquinoline units combined with natural amino acids | Backbone composition and side-chain sequence | Novel folding patterns and molecular recognition properties. mdpi.com |

Prediction of Molecular Interactions and Binding Affinities (e.g., with metal ions or target molecules)

Computational methods are indispensable for predicting how this compound and its derivatives interact with other molecules, such as metal ions or biological macromolecules. These predictions are vital for designing novel sensors, catalysts, and drugs.

Interactions with Metal Ions: The quinoline scaffold is a well-known chelating agent, capable of forming stable complexes with various metal ions. Theoretical studies are used to investigate the stoichiometry, stability, and geometry of these metal complexes. For example, a study on the complexes of 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde with Zn(II) and Cu(II) used DFT calculations alongside experimental data to characterize the complexes. The calculations revealed that the ligand binds to the metal ions through the amine nitrogen and a deprotonated hydroxyl oxygen, acting as a bidentate ligand. Such studies help elucidate the nature of the metal-ligand bond and predict the stability of the resulting complexes.

Interactions with Target Molecules: Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a complex. This method is widely used in drug discovery to screen for potential inhibitors of biological targets. For quinoline derivatives, docking studies have been performed to understand their interactions with targets like DNA and proteins. For example, docking studies of quinoline Schiff base derivatives with DNA have been used to analyze their binding modes and potential as anticancer agents. researchgate.net These simulations can predict binding energies and identify key interactions, such as hydrogen bonds or π-stacking, that stabilize the complex.

| Derivative Class | Interacting Partner | Computational Method | Key Findings |

|---|---|---|---|

| 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde | Zn(II) and Cu(II) ions | DFT | Predicted a 1:2 metal-to-ligand binding ratio and identified the coordinating atoms. |

| Quinoline Schiff Bases | DNA, Proteins (e.g., p53 tumor suppressor) | Molecular Docking (AutoDock Vina) | Predicted binding affinities and interaction modes, suggesting potential for biological activity. researchgate.net |

| Quinoline-carbaldehyde derivatives | Leishmanial Methionine Aminopeptidase 1 (LdMetAP1) | Biochemical assays and structural studies | Identified novel inhibitors and provided a structural basis for their selectivity. nih.gov |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. nih.gov These models allow for the prediction of properties for new, unsynthesized compounds, thereby guiding chemical design and reducing the need for extensive experimental work.

The general workflow for building a QSPR model involves several steps:

Data Collection: A dataset of molecules with known experimental values for a specific property (e.g., solubility, boiling point, biological activity) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (based on the 2D graph of the molecule), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment derived from DFT calculations).

Model Building: Statistical methods, such as multilinear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the property of interest.

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure its robustness and reliability.

For the quinoline class of compounds, QSAR models have been successfully developed to predict biological activities. For example, predictive QSAR models have been established for the anti-malarial activity of 4-aminoquinolines. acs.orgnih.gov These models use descriptors derived from the molecular structure to predict the efficacy of the compounds, with one study finding a strong correlation between anti-malarial activity and the presence of nitrogen and oxygen atoms at a specific topological distance. acs.org Such models are instrumental in identifying the key structural features essential for a desired activity and in designing new, more potent derivatives. researchgate.net

While specific QSPR models for this compound were not found, the established methodologies are readily applicable. Descriptors calculated via DFT (as in section 6.1) could be used to build models predicting its reactivity, spectroscopic characteristics, or other physical properties.

Advanced Spectroscopic and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons, the amine protons, and the aldehydic proton. The aldehydic proton (CHO) would appear as a highly deshielded singlet, typically in the range of δ 9.5-10.5 ppm. The protons of the quinoline (B57606) ring system would resonate in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants (J-values) dictated by their position relative to the electron-donating amino group and the electron-withdrawing aldehyde group. The amino group (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. 2D NMR techniques such as COSY (Correlation Spectroscopy) would be essential to establish the connectivity between adjacent protons on the rings, while NOESY (Nuclear Overhauser Effect Spectroscopy) could reveal through-space proximities, confirming spatial relationships between, for example, the amine protons and adjacent ring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, expected around δ 190-195 ppm. The ten carbons of the quinoline core would appear in the aromatic region (approximately δ 110-160 ppm). The carbon atom attached to the amino group (C2) would be significantly shielded compared to its position in unsubstituted quinoline, while the carbons ortho and para to the aldehyde group (C5, C7) would be deshielded. Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning each proton to its corresponding carbon and mapping long-range H-C correlations, respectively, thereby confirming the substitution pattern researchgate.netmdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-aminoquinoline-6-carbaldehyde Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| CHO | ~10.1 | ~192 | Singlet, highly deshielded |

| NH₂ | ~6.0 (broad s) | - | Chemical shift is solvent dependent |

| C2 | - | ~158 | Attached to amino group |

| C3 | ~6.8 (d) | ~110 | Ortho to amino group |

| C4 | ~7.8 (d) | ~138 | - |

| C4a | - | ~148 | Quaternary carbon |

| C5 | ~8.2 (d) | ~128 | Ortho to aldehyde group |

| C6 | - | ~135 | Attached to aldehyde group |

| C7 | ~8.1 (dd) | ~130 | Ortho to aldehyde group |

| C8 | ~7.5 (d) | ~125 | - |

| C8a | - | ~149 | Quaternary carbon |

Mass Spectrometry Techniques (ESI-MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its structural integrity through fragmentation analysis.

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for generating the protonated molecule, [M+H]⁺. For this compound (C₁₀H₈N₂O), the expected monoisotopic mass is 172.06 Da cymitquimica.comchembk.com. ESI-MS would show a prominent ion at m/z 173.07.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass of the [M+H]⁺ ion is 173.0715, which serves as a definitive confirmation of the molecular formula C₁₀H₉N₂O⁺, distinguishing it from any other isomers or compounds with the same nominal mass tandfonline.com.

Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives or under higher energy ionization (Electron Ionization, EI), GC-MS can reveal characteristic fragmentation patterns. Studies on related quinoline carbaldehydes show that a primary and highly characteristic fragmentation pathway is the loss of a carbonyl group (CO, 28 Da), leading to a significant fragment ion nih.gov. Another common fragmentation pathway for quinolines is the loss of hydrogen cyanide (HCN, 27 Da) from the heterocyclic ring rsc.org.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Ion / Fragment | Expected m/z | Significance |

|---|---|---|---|

| ESI-MS / HRMS | [M+H]⁺ | 173.0715 | Confirms molecular weight and formula (C₁₀H₈N₂O) |

| EI-MS | [M]⁺˙ | 172.0637 | Molecular ion |

| EI-MS | [M-CO]⁺˙ | 144.0687 | Loss of the carbonyl group from the aldehyde |

| EI-MS | [M-HCN]⁺˙ | 145.0735 | Loss of hydrogen cyanide from the quinoline ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the specific functional groups present in the molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. The amino group (-NH₂) typically exhibits two sharp-to-medium stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric N-H stretching) nih.govchemicalbook.com. A strong, sharp absorption band corresponding to the C=O stretching of the aromatic aldehyde group is expected around 1680-1700 cm⁻¹ nih.gov. The C=N and C=C stretching vibrations of the quinoline ring system will produce a series of bands in the 1450-1620 cm⁻¹ region. Finally, C-H stretching from the aromatic ring appears just above 3000 cm⁻¹, while C-H bending vibrations (out-of-plane) below 900 cm⁻¹ can give clues about the substitution pattern of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. While N-H and O-H bonds are often weak in Raman, the symmetric vibrations of the aromatic quinoline ring system are typically strong and would provide a characteristic fingerprint. The C=O stretch is also Raman active. A detailed study on the related quinoline-7-carboxaldehyde utilized both FT-IR and FT-Raman spectroscopy for a complete vibrational analysis nih.gov.

Table 3: Key Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) | Medium (often two bands) |

| 3000 - 3100 | C-H stretch | Aromatic | Medium to Weak |

| 2700 - 2850 | C-H stretch | Aldehyde (CHO) | Weak (often two bands) |

| 1680 - 1700 | C=O stretch | Aromatic Aldehyde | Strong, Sharp |

| 1550 - 1620 | N-H bend | Primary Amine (-NH₂) | Medium |

| 1450 - 1620 | C=C / C=N stretch | Quinoline Ring | Medium to Strong (multiple bands) |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Emission Properties

UV-Vis and fluorescence spectroscopy probe the electronic properties of the molecule, which are governed by the extended π-conjugated system of the aminoquinoline core and the attached aldehyde group.

UV-Vis Absorption: The molecule contains two main chromophores: the 2-aminoquinoline (B145021) moiety and the carbaldehyde group. The spectrum is expected to show multiple absorption bands. Intense bands at shorter wavelengths (typically < 350 nm) are attributable to π→π* transitions within the entire conjugated system. Computational studies on 6-aminoquinoline (B144246) predict absorption maxima between 327-340 nm researchgate.net. A lower energy, weaker absorption band, often appearing as a shoulder, may be observed at longer wavelengths (>350 nm). This band would correspond to the n→π* transition, involving the promotion of a non-bonding electron from the nitrogen of the amino group or the oxygen of the carbonyl group into an anti-bonding π* orbital. The exact position and intensity of these bands are sensitive to the solvent polarity nih.gov.

Fluorescence Spectroscopy: Many aminoquinoline derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence emission. The energy of the emission (and thus its color) will be lower (longer wavelength) than the absorption, a phenomenon known as the Stokes shift. The fluorescence properties, including quantum yield and lifetime, would be influenced by the solvent environment and the interplay between the electron-donating amino group and the electron-withdrawing aldehyde group.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly documented, the method would provide a wealth of information.

Analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the quinoline ring system and the orientation of the substituent groups. Crucially, it would also reveal the supramolecular architecture, detailing the intermolecular interactions that govern the crystal packing mdpi.com. It is highly probable that the structure would be stabilized by a network of hydrogen bonds. The amine (-NH₂) group can act as a hydrogen bond donor, while the aldehyde oxygen and the quinoline nitrogen can act as acceptors. These interactions would likely lead to the formation of dimers, chains, or more complex 2D or 3D networks, significantly influencing the material's physical properties researchgate.net.

Electrochemical Characterization and Redox Properties

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of this compound, revealing the potentials at which it can be oxidized or reduced.

The molecule possesses both oxidizable and reducible sites. The amino group is a known electron-donating group that can be oxidized at a specific potential. Studies on 6-aminoquinoline have detailed its electrochemical oxidation mechanism, which can proceed via one- or two-electron transfer processes depending on the applied potential and pH researchgate.net. The quinoline ring system, particularly with an electron-withdrawing aldehyde group, is susceptible to reduction. The aldehyde group itself can be reduced to an alcohol. Therefore, the cyclic voltammogram is expected to show at least one anodic (oxidation) peak corresponding to the amino group and one or more cathodic (reduction) peaks corresponding to the reduction of the aldehyde and/or the quinoline ring system nih.govnih.gov. The exact potentials would provide quantitative data on the molecule's HOMO and LUMO energy levels.

Structure Activity Relationship Sar and Mechanistic Investigations in Biological Systems Focus on Chemical Interactions

Molecular Docking Studies on Ligand-Protein Interactions and Binding Modes

Currently, there is a notable absence of published molecular docking studies specifically focused on 2-aminoquinoline-6-carbaldehyde in the scientific literature. Computational docking is a powerful tool used to predict the preferred orientation of a molecule when bound to a target protein, providing insights into binding affinity and interaction types.

However, docking studies on analogous quinoline (B57606) structures offer a predictive framework for how this compound might interact with protein active sites. For instance, studies on various quinoline derivatives consistently highlight the importance of the quinoline nitrogen and other substituents in forming hydrogen bonds, while the aromatic ring system frequently engages in π-π stacking and hydrophobic interactions with amino acid residues of target proteins. It is plausible that the amino group at position 2 and the carbaldehyde group at position 6 of the title compound would be key sites for forming specific hydrogen bonds with protein targets, significantly influencing its binding orientation and affinity.

Elucidation of Molecular Targets and Pathways through Chemical Binding Profiling

Direct chemical binding profiling studies for this compound are not extensively available. However, its role as a synthetic precursor provides significant clues to its potential molecular targets. Patent literature reveals that this compound is a key intermediate in the synthesis of novel compounds designed as kinase inhibitors. googleapis.comgoogleapis.com

Specifically, it is used to build a class of pyrazolo[4,3-d]pyrimidines and pyrazolo[3,4-c]quinolines that are potent inhibitors of several protein kinases, including:

Spleen Tyrosine Kinase (SYK)

Leucine-rich repeat kinase 2 (LRRK2)

Myosin light chain kinase (MYLK) googleapis.comgoogleapis.com

These kinases are crucial components of signaling pathways that regulate numerous cellular processes. Their dysregulation is implicated in a variety of human diseases. The final products derived from this compound are indicated for the treatment of a broad spectrum of conditions, including cancer, autoimmune diseases, inflammatory diseases, and neurodegenerative disorders like Parkinson's and Alzheimer's disease. googleapis.comgoogleapis.com This implies that while not a direct inhibitor itself in these patented applications, the this compound scaffold contributes to a molecular framework that effectively targets the ATP-binding sites of these important kinases.

Table 1: Potential Molecular Targets Associated with Derivatives of this compound

| Target Protein | Target Class | Associated Diseases | Reference |

| SYK | Kinase | Autoimmune diseases, inflammatory diseases, cancer | googleapis.comgoogleapis.com |

| LRRK2 | Kinase | Parkinson's disease, neurodegenerative diseases | googleapis.comgoogleapis.com |

| MYLK | Kinase | Inflammatory diseases, cardiovascular diseases | googleapis.comgoogleapis.com |

In Vitro Studies on Compound-Biomolecule Interactions (e.g., DNA binding, enzyme inhibition)

As with molecular docking, specific in vitro studies detailing the direct interaction of this compound with biomolecules like DNA or its inhibitory effects on isolated enzymes are not prominently featured in current research. The compound is primarily cited as a reactant in synthetic chemistry. googleapis.comgoogleapis.com

Nonetheless, the broader family of quinoline derivatives is well-known for a variety of biomolecular interactions. Many quinoline-based compounds are known to be DNA intercalators, where the planar aromatic ring system inserts between the base pairs of the DNA double helix. The amino group on the quinoline ring can further stabilize this interaction through hydrogen bonding with the phosphate (B84403) backbone or the base pairs of DNA.

Regarding enzyme inhibition, the use of this compound in the synthesis of potent kinase inhibitors strongly suggests that its structural motifs are amenable to fitting within enzyme active sites. googleapis.comgoogleapis.com The aldehyde functional group is reactive and can potentially form covalent bonds (such as Schiff bases with lysine (B10760008) residues) within a protein's active site, leading to irreversible inhibition, although its role in the patented kinase inhibitors is as a point for further chemical elaboration.

Design Principles for Modulating Biological Activity through Chemical Modifications

The structure of this compound offers multiple points for chemical modification to modulate biological activity, a principle well-established in medicinal chemistry for the quinoline scaffold.

The Carbaldehyde Group (Position 6): The aldehyde function is a versatile chemical handle. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups. Most commonly, it undergoes condensation reactions with amines or hydrazines to form imines (Schiff bases) and hydrazones, respectively. This is the strategy used in the patents where it serves as an anchor point to connect to other molecular fragments, ultimately forming the final kinase inhibitors. googleapis.comgoogleapis.com

The Quinoline Ring System: Substitutions on the aromatic part of the quinoline ring (positions 3, 4, 5, 7, and 8) with electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the entire molecule. These changes can impact the pKa of the quinoline nitrogen, its ability to participate in π-stacking interactions, and its metabolic stability.

The development of the aforementioned kinase inhibitors exemplifies these principles, where the this compound core is strategically elaborated to achieve high-affinity and selective binding to the target enzymes. googleapis.comgoogleapis.com

Potential in Materials Science and Other Specialized Applications

Role as Building Blocks for Foldamers and Supramolecular Assemblies

The quinoline (B57606) ring system, with its defined geometry and potential for π-π stacking interactions, provides an excellent foundation for the design of foldamers—synthetic oligomers that adopt well-defined secondary structures reminiscent of biopolymers. While direct studies on 2-aminoquinoline-6-carbaldehyde in foldamer synthesis are not extensively documented, research on analogous quinoline derivatives provides strong evidence for its potential in this field.

The presence of both an amino and an aldehyde group in this compound opens up the possibility of forming oligomers through imine bond formation (a Schiff base reaction). This would create a backbone with alternating quinoline units and imine linkages, potentially leading to novel foldamer structures with unique folding patterns and properties. The exploration of this synthetic route could pave the way for new classes of supramolecular assemblies with applications in molecular recognition and host-guest chemistry. uni-muenchen.de

Applications in Corrosion Inhibition Mechanisms and Surface Adsorption Studies

Quinoline and its derivatives have long been recognized for their efficacy as corrosion inhibitors for various metals and alloys. Their protective action is attributed to the presence of the nitrogen heteroatom and the π-electron system of the quinoline ring, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents. rsc.org The efficiency of quinoline-based inhibitors can be significantly enhanced by the introduction of polar functional groups, such as amino (-NH2), hydroxyl (-OH), and methoxy (B1213986) (-OCH3) groups. rsc.orgacs.org These substituents act as additional adsorption centers, strengthening the bond between the inhibitor and the metal.

While specific studies detailing the corrosion inhibition properties of this compound are limited, the presence of the amino group suggests its strong potential in this application. It is hypothesized that the nitrogen atom of the quinoline ring, the nitrogen of the amino group, and the oxygen of the aldehyde group could all participate in the adsorption process on a metal surface. This multi-point attachment would likely lead to a stable and dense protective film. For instance, studies on 2-amino-4-(2,4-dihydroxyphenyl) quinoline-3-carbonitrile have shown it to be a highly effective corrosion inhibitor for steel in acidic environments, acting as a cathodic type inhibitor. researchgate.net Similarly, 2-aminobenzothiazole (B30445) has demonstrated significant corrosion inhibition for aluminum alloys. researchgate.net These findings on related structures underscore the promise of this compound as a subject for future corrosion inhibition research.

Table 1: Potential Adsorption Centers in this compound for Corrosion Inhibition

| Functional Group | Atom | Potential Role in Adsorption |

| Quinoline Ring | Nitrogen | Coordination with metal ions |

| Amino Group | Nitrogen | Coordination with metal ions, hydrogen bonding |

| Aldehyde Group | Oxygen | Coordination with metal ions |

| Aromatic System | π-electrons | Interaction with vacant d-orbitals of the metal |

Utilization as Precursors for Advanced Organic Materials (e.g., dyes, chromophores)

The quinoline scaffold is a core component in many dyes and chromophores due to its extended π-conjugated system, which is conducive to light absorption and emission. The functionalization of the quinoline ring allows for the fine-tuning of its photophysical properties. The presence of both an electron-donating amino group and an electron-withdrawing aldehyde group in this compound makes it a particularly interesting precursor for push-pull chromophores, which are known for their strong and tunable optical responses.

The synthesis of azo dyes based on quinoline derivatives is a well-established field. For example, novel azo dyes have been prepared from 8-hydroxyquinoline, demonstrating good dyeing properties on polyester (B1180765) fabrics. researchgate.net Furthermore, the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with various aromatic amines has been utilized to create heterocyclic azo dye derivatives. niscpr.res.in This suggests that the amino group of this compound could be diazotized and coupled with other aromatic compounds to produce a new class of azo dyes.

Moreover, quinoline derivatives are known to exhibit significant fluorescence. mdpi.com The synthesis of quinoline-based dyes for applications as visible light photoinitiators has been successfully demonstrated. nih.gov The inherent fluorescence of the quinoline nucleus, coupled with the potential for intramolecular charge transfer interactions between the amino and aldehyde groups, positions this compound as a promising starting material for the development of novel fluorescent probes and organic light-emitting diode (OLED) materials.

Employability as Chemical Intermediates in the Synthesis of Complex Organic Architectures

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis, providing two reactive handles for the construction of more complex molecules. The aldehyde group can readily undergo condensation reactions, such as the Perkin transformation, to form styryl-type compounds. mdpi.com It can also react with primary amines to form Schiff bases, which can be further modified or used as ligands in coordination chemistry. mdpi.com

The amino group, on the other hand, can participate in a variety of coupling reactions and cyclization reactions to build fused heterocyclic systems. For instance, 2-aminoquinolines are key precursors in the synthesis of various biologically active compounds and functional materials. researchgate.net The combination of the amino and aldehyde functionalities allows for tandem reactions, where both groups react in a sequential manner to build intricate molecular frameworks.

A notable application of related compounds is the use of 2-chloroquinoline-3-carbaldehydes as key intermediates in the synthesis of 2-aminoquinoline-3-carbaldehydes and subsequently in multicomponent reactions to form complex fused heterocyclic systems like pyrazolopyrano-quinolinyl-pyrimidines. rsc.orgresearchgate.net This highlights the synthetic versatility of the amino-formyl quinoline scaffold. The strategic functionalization of this compound can, therefore, provide access to a diverse range of complex organic architectures with potential applications in medicinal chemistry and materials science. rsc.orgnih.govrsc.orgorganic-chemistry.org

Future Research Directions and Emerging Challenges

Exploration of Novel Reactivity and Cascade Reactions

The bifunctional nature of 2-aminoquinoline-6-carbaldehyde provides a rich platform for the exploration of novel reactivity and the design of elegant cascade reactions. Future investigations will likely focus on leveraging the interplay between the amino and aldehyde groups to construct complex molecular architectures in a single, efficient process. Cascade reactions, which involve a series of intramolecular transformations, are a powerful tool in organic synthesis for rapidly building molecular complexity from simple starting materials. nih.gov The development of organocatalytic cascade sequences, for example, has shown promise in the enantioselective synthesis of highly functionalized hydroisoquinolines. rsc.org Research in this area could lead to the discovery of new synthetic pathways to intricate heterocyclic systems with potential applications in medicinal chemistry and materials science.

Integration into Advanced Sensing Platforms and Smart Materials

The inherent fluorescence and metal-chelating properties of the quinoline (B57606) nucleus make this compound an attractive candidate for the development of advanced sensing platforms and smart materials. Future research will likely explore its incorporation into polymers, nanoparticles, and other functional materials to create systems capable of detecting specific analytes or responding to external stimuli. The aldehyde group provides a convenient handle for covalent attachment to various substrates, while the amino group can be further functionalized to tune the material's properties. The development of Schiff base derivatives from quinoline carbaldehydes has already demonstrated their potential in creating compounds with interesting electrochemical and spectroscopic properties. mdpi.comnih.gov This paves the way for the design of novel chemosensors for environmental monitoring, medical diagnostics, and the creation of responsive materials for applications in electronics and photonics.

Application of Machine Learning and AI in Predictive Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. azoai.comresearchgate.net In the context of this compound, these computational tools can be employed to predict the reactivity of its derivatives, design novel compounds with desired properties, and optimize synthetic routes. doaj.orgresearchgate.net For instance, ML models can be trained to predict the site selectivity of chemical reactions on the quinoline scaffold, guiding chemists to the most likely outcome of a transformation. doaj.org Furthermore, generative AI models can be used to design novel quinoline-based molecules with specific biological activities or material properties, significantly accelerating the discovery process. azoai.com This data-driven approach, combining computational prediction with experimental validation, holds immense potential for the rational design and efficient synthesis of new functional molecules derived from this compound. nih.govnih.gov

Expansion of Its Role as a Versatile Synthon in Organic Synthesis

Beyond its direct applications, this compound is a valuable and versatile synthon—a building block used to introduce specific structural motifs into a larger molecule. Its unique combination of functional groups allows it to participate in a wide array of chemical transformations, making it a powerful tool for the synthesis of diverse heterocyclic compounds. Future research will continue to expand its utility in this regard, employing it in the construction of novel drug candidates, functional materials, and complex natural product analogues. The aldehyde can be transformed into various functional groups, while the amino group can serve as a key nucleophile or be modified to direct further reactions. For example, chalcones, which can be synthesized from aldehydes, are themselves versatile synthons for a variety of nitrogen-containing heterocycles. researchgate.net The continued exploration of the reactivity of this compound will undoubtedly uncover new and innovative ways to utilize this compound as a cornerstone in the synthesis of complex and valuable molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-aminoquinoline-6-carbaldehyde, and how can reaction conditions be fine-tuned to improve yield?

- Methodology :

- Step 1 : Start with quinoline derivatives (e.g., 6-methylquinoxaline-2-carbaldehyde analogs) as precursors. Use Vilsmeier-Haack formylation for aldehyde group introduction .

- Step 2 : Optimize reaction parameters (temperature, solvent, catalyst). For example, phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 353 K for 15 hours achieves formylation .

- Step 3 : Purify via recrystallization (petroleum ether/ethyl acetate mixtures) or column chromatography. Monitor purity via HPLC or TLC .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- Structural Confirmation : Use X-ray crystallography (SHELXL/SHELXS for refinement) to resolve molecular geometry .

- Spectroscopy :

- NMR : Assign peaks for aldehyde protons (δ ~9.8–10.2 ppm) and amino groups (δ ~5.5–6.5 ppm) .

- MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –CHO group) .

- Elemental Analysis : Validate C, H, N content (e.g., ±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology :

- Step 1 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., aldehyde carbon) .

- Step 2 : Simulate reaction pathways (e.g., Schiff base formation) using transition-state modeling (Gaussian 16). Compare activation energies for solvent effects .

- Step 3 : Validate predictions experimentally via kinetic studies (UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Step 1 : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols .

- Step 2 : Investigate metabolic stability (e.g., liver microsome assays) to rule out false positives from degradation .

- Step 3 : Use orthogonal techniques (e.g., SPR for binding affinity, fluorescence quenching for target engagement) .

Q. How can this compound be modified to enhance its fluorescence properties for hypoxia detection?

- Methodology :

- Step 1 : Introduce electron-donating groups (e.g., –NH₂) to stabilize excited states. Synthesize 6-amino analogs via nitro-group reduction (xanthine oxidase under hypoxia) .

- Step 2 : Characterize fluorescence quantum yield (e.g., integrate sphere method) and Stokes shift .

- Step 3 : Test hypoxia selectivity in 3D tumor spheroids using confocal microscopy .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification .

- Storage : Keep in amber vials under inert gas (N₂/Ar) at 253–278 K to prevent aldehyde oxidation .

- Waste Disposal : Neutralize with sodium bicarbonate before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products